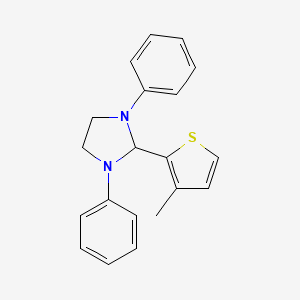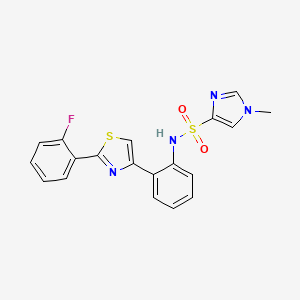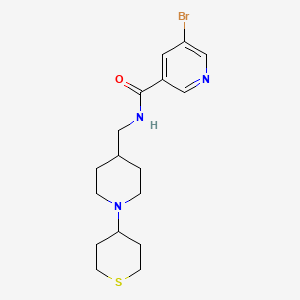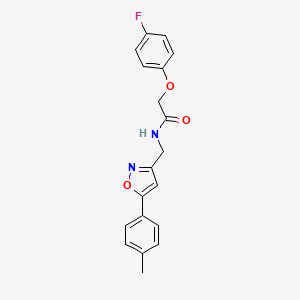![molecular formula C20H16ClN5OS B2740290 N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893920-05-3](/img/structure/B2740290.png)
N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a set of compounds designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are considered as privileged core skeleton in the biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the use of m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are suitable for their function as CDK2 inhibitors. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyridopyrimidine scaffold has garnered interest in cancer research. Specifically, N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, including breast cancer, lung cancer, and leukemia. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Antibacterial Activity
In a study by Sriharsha et al., novel 1,3-thiazolidine pyrimidine derivatives were synthesized, including compounds related to our target molecule. These derivatives demonstrated antibacterial activity against various bacterial strains, such as Citrobacter, Escherichia coli, and Staphylococcus aureus .
Antiparasitic Potential
Molecular simulation studies have highlighted the in vitro antipromastigote activity of N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide. Specifically, compound 13 showed favorable binding patterns in the active site of LmPTR1, suggesting potential efficacy against parasitic diseases .
Kinase Inhibition
The Ras/Raf/MEK/ERK signaling pathway plays a crucial role in oncogenesis. Researchers have identified pyrazolylpyrroles, including our compound, as inhibitors of ERK (extracellular signal-regulated kinase). These inhibitors hold promise for cancer therapy .
Selective Protein Kinase Inhibitors
Optimization studies involving 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive, nano-molar inhibitors. These compounds exhibit selectivity for inhibition of PKB (protein kinase B) over closely related kinases like PKA (protein kinase A) .
Other Potential Applications
While the above fields represent key areas of interest, ongoing research may uncover additional applications for this compound. Its unique structure and biological activity warrant further investigation.
Mecanismo De Acción
Target of Action
The primary target of N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
N-benzyl-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide acts as an ATP-competitive inhibitor . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound’s action affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action results in significant molecular and cellular effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift . Additionally, strong hydrophobic interactions with His241 of the catalytic residue were observed . These factors can affect the compound’s interaction with its target and its overall effectiveness.
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-15-7-4-8-16(9-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGEKSKJSXGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)
![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)


![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)



![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)
